1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-isopropylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an isopropylphenyl group, a pyridinyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-isopropylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide in the presence of a suitable solvent.
Preparation of Alkyne: The alkyne precursor can be synthesized from the corresponding halide by reaction with a strong base such as sodium amide.
Cycloaddition Reaction: The azide and alkyne are then reacted together in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-isopropylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-isopropylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(4-isopropylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-isopropylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- 1-(4-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
- 1-(4-ethylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
- 1-(4-tert-butylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
Comparison: 1-(4-isopropylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties. Compared to similar compounds with different alkyl groups, it may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.
Properties
Molecular Formula |
C17H16N4O2 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C17H16N4O2/c1-11(2)12-5-7-14(8-6-12)21-16(13-4-3-9-18-10-13)15(17(22)23)19-20-21/h3-11H,1-2H3,(H,22,23) |
InChI Key |
XXFNXXCJANLVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 |
Origin of Product |
United States |
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